Researchers developing Kv7 channel modulators or photochromic materials face hazardous in-house N-arylation or protection requirements. 1-Phenyloxindole (CAS 3335-98-6) with a pre-installed N-phenyl group enables direct C3-alkylation, bypassing these risks. • Achieves 95% yield in superacid-mediated condensations (vs. 84% for N-methyl analog) for 3,3-disubstituted oxindoles. • Resists UV-induced N-dealkylation, ensuring durability in photochromic lenses and optical sensors. • Eliminates exothermic Stollé synthesis, enabling safe scale-up.
1-Phenyloxindole (CAS 3335-98-6) is an N-substituted heterocyclic building block featuring an oxindole core fused with an N-phenyl group. Presenting as a white to light yellow crystalline powder with a melting point of 120–126 °C, it is a critical intermediate in organic synthesis and medicinal chemistry . Its primary procurement value lies in its pre-installed N-phenyl moiety, which directs selective reactivity to the C3 position and eliminates the need for complex N-arylation or protection steps during the synthesis of advanced pharmaceuticals, such as the Kv7 channel modulator linopirdine, and specialized photochromic materials .
Substituting 1-phenyloxindole with unsubstituted oxindole or 1-methyloxindole fundamentally alters both processability and downstream performance. Unsubstituted oxindole leaves the secondary amine exposed, leading to competitive N-alkylation during C3-functionalization and necessitating costly protection-deprotection sequences . Conversely, while 1-methyloxindole is N-protected, it exhibits a significantly lower melting point (85–88 °C), which complicates solid-state handling and crystallization compared to the highly crystalline 1-phenyloxindole (120–126 °C) . Furthermore, the N-phenyl group provides unique electronic delocalization and steric bulk, which prevents UV-induced N-dealkylation in photochromic applications and enhances electrophilic condensation yields at the C3 position—advantages that generic N-alkyl analogs cannot replicate.
1-Phenyloxindole exhibits a significantly higher melting point than its N-methyl counterpart, which directly impacts bulk handling and purification. While 1-methyloxindole melts at 85–88 °C, 1-phenyloxindole maintains a solid crystalline state up to 120–126 °C .
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 120–126 °C (1-Phenyloxindole) |
| Comparator Or Baseline | 85–88 °C (1-Methyloxindole) |
| Quantified Difference | +35 °C higher melting point |
| Conditions | Standard atmospheric pressure, bulk solid state |
The higher melting point facilitates easier solid-state handling, storage, and higher-recovery crystallization during scale-up manufacturing.
For the synthesis of N-phenyl APIs like linopirdine, synthesizing the 1-phenyloxindole core in-house via the Stollé reaction requires highly exothermic conditions and large, stoichiometric amounts of aluminum chloride (AlCl3) [1]. Procuring commercial 1-phenyloxindole directly bypasses this hazardous step, allowing chemists to proceed immediately to C3-functionalization without managing severe exotherms or heavy metal waste streams.
| Evidence Dimension | Process Safety and Waste Generation |
| Target Compound Data | Commercial Procurement (Ready for C3-alkylation) |
| Comparator Or Baseline | In-house Stollé Synthesis (Requires stoichiometric AlCl3 and exothermic control) |
| Quantified Difference | 100% elimination of AlCl3 waste and Stollé exotherm hazards |
| Conditions | Scale-up synthesis of linopirdine and related neurological APIs |
Direct procurement of 1-phenyloxindole reduces scale-up risks, lowers waste disposal costs, and accelerates the timeline to final API production.
The N-phenyl group enhances the efficiency of superacid-induced condensations at the C3 position compared to N-alkyl analogs. In the synthesis of 3,3-diaryloxindoles via triflic acid-mediated condensation with benzene, the N-phenyl substituted precursor achieved a 95% yield of the target 3,3-diphenyl-1-phenyloxindole. Under the same conditions, the N-methyl precursor yielded only 84% of the corresponding product [1].
| Evidence Dimension | Isolated Yield (3,3-diarylation) |
| Target Compound Data | 95% yield (N-phenyl derivative) |
| Comparator Or Baseline | 84% yield (N-methyl derivative) |
| Quantified Difference | 11% absolute increase in condensation yield |
| Conditions | Triflic acid (TfOH) mediated condensation with benzene |
Higher conversion efficiency reduces raw material waste and simplifies purification in the high-throughput synthesis of 3,3-disubstituted oxindole libraries.
In the development of indolinospironaphthoxazine photochromic compounds, the N-substituent dictates the material's resistance to UV degradation. Under direct UV irradiation, N-alkyl derivatives (such as N-methyl or N-butyl) undergo significant N-dealkylation, generating unwanted 3,3-dimethyloxindole byproducts. In contrast, the N-phenyl derivative (derived from 1-phenyloxindole) yields 0% N-dealkylated product under identical UV exposure, demonstrating absolute stability of the N-phenyl bond [1].
| Evidence Dimension | Photochemical N-Dealkylation Rate |
| Target Compound Data | 0% N-dealkylation (N-phenyl spirooxazine) |
| Comparator Or Baseline | Significant N-dealkylation observed (N-alkyl spirooxazines) |
| Quantified Difference | Complete elimination of UV-induced N-dealkylation degradation pathway |
| Conditions | UV irradiation of photochromic spiro-compounds in anhydrous toluene |
Procuring 1-phenyloxindole as a precursor is essential for formulating photochromic lenses and sensors that require long-term stability against UV degradation.
Directly leverages the pre-installed N-phenyl group to bypass hazardous, highly exothermic in-house Stollé synthesis and avoid difficult N-arylation steps, enabling rapid C3-alkylation to access Kv7 potassium channel modulators safely at scale [1].
Capitalizes on the enhanced electrophilic condensation yields in superacid media (e.g., 95% yield vs 84% for N-methyl analogs) to efficiently generate diverse libraries of biologically active 3,3-disubstituted oxindoles with minimal waste[2].
Utilizes the compound's unique photochemical stability to synthesize indolinospironaphthoxazines that are entirely resistant to N-dealkylation under prolonged UV exposure, a critical requirement for durable photochromic lenses and optical sensors [3].
Environmental Hazard